

# Spectroscopic and Structural Elucidation of Pyridazinone Derivatives: A Technical Guide

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## Compound of Interest

**Compound Name:** 5-(Dimethylamino)-3(2H)-pyridazinone

**Cat. No.:** B1315522

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This technical guide provides an in-depth overview of the spectroscopic characterization of pyridazinone derivatives, compounds of significant interest in medicinal chemistry and drug development. Due to the limited availability of consolidated spectroscopic data for **5-(Dimethylamino)-3(2H)-pyridazinone**, this document presents data from closely related analogues to provide a representative understanding of the spectral characteristics of this class of compounds. The experimental protocols detailed herein are generalized from established methodologies for the analysis of pyridazinone derivatives.

## Spectroscopic Data of Pyridazinone Analogues

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for various substituted pyridazinone derivatives. This information is crucial for the structural elucidation and characterization of newly synthesized compounds within this family.

## Nuclear Magnetic Resonance (NMR) Data

### <sup>1</sup>H NMR Spectral Data of Pyridazinone Derivatives

Compound	Solvent	Chemical Shifts ( $\delta$ ppm) and Coupling Constants (J Hz)
4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone	-	Data not available in searched results.
(E)-6-(3-(Dimethylamino)acryloyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one	Dioxane	Specific shifts not detailed in provided text. <a href="#">[1]</a>
6-Substituted and 2,6-disubstituted pyridazin-3(2H)-ones	-	Complete assignment of $^1\text{H}$ NMR spectra was performed using one- and two-dimensional NMR spectroscopic methods, including NOE, DEPT, COSY, HSQC and HMBC experiments. <a href="#">[2]</a>
Pyridazine Derivatives (4-22)	-	$^1\text{H}$ chemical shifts were measured using 1D and 2D NMR spectroscopic methods including $^1\text{H}$ - $^1\text{H}$ gDQCOSY, $^1\text{H}$ - $^{13}\text{C}$ gHMQC, $^1\text{H}$ - $^{13}\text{C}$ gHMBC, and $^1\text{H}$ - $^{15}\text{N}$ CIGAR-HMBC experiments. <a href="#">[3]</a>

### $^{13}\text{C}$ NMR Spectral Data of Pyridazinone Derivatives

Compound	Solvent	Chemical Shifts ( $\delta$ ppm)
4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone	-	Data available but requires account to view. <a href="#">[4]</a>
6-Substituted and 2,6-disubstituted pyridazin-3(2H)-ones	-	Complete assignment of $^{13}\text{C}$ NMR spectra was performed using one- and two-dimensional NMR spectroscopic methods. <a href="#">[2]</a>
Pyridazine Derivatives (4-22)	-	$^{13}\text{C}$ chemical shifts were measured using 1D and 2D NMR spectroscopic methods. <a href="#">[3]</a>

## Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands of Pyridazinone Derivatives

Compound	Sample Prep	Characteristic Absorption Bands ( $\text{cm}^{-1}$ )
4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone	-	C=O: 1650
Pyridazin-3(2H)-one derivative	-	C=N: 1616
Pyrrolo[1,2-b]pyridazine derivatives	-	C=O (lactam): 1655–1665, C=O (ester): 1734–1738 <a href="#">[5]</a>
(E)-6-(3-(Dimethylamino)acryloyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one	KBr	2CO: 1677, 1655 <a href="#">[1]</a>

## Mass Spectrometry (MS) Data

Mass Spectrometric Data of Pyridazinone Derivatives

Compound	Ionization Method	m/z
Phthalazine-1,4-dione Derivatives	Electron Impact (EI)	M <sup>+</sup> peak at m/z 221 for C <sub>9</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub> S.[6]
4 Dimethylaminoantipyrine	ESI, NSI	Data available across multiple tandem spectra (MS1-MS5).[7]

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyridazinone derivatives, based on common practices found in the literature.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the pyridazinone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent is critical and should be based on the solubility of the compound.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.
- **Data Acquisition:**
  - <sup>1</sup>H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
  - <sup>13</sup>C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is typically required due to the lower natural abundance of <sup>13</sup>C.
  - 2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable for unambiguous signal assignment.[2][3] Standard pulse programs available on modern spectrometers can be used.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak

or an internal standard like tetramethylsilane (TMS).

## IR Spectroscopy

- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
  - Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O, C=N, C-N, and aromatic C-H stretches.[8]

## Mass Spectrometry

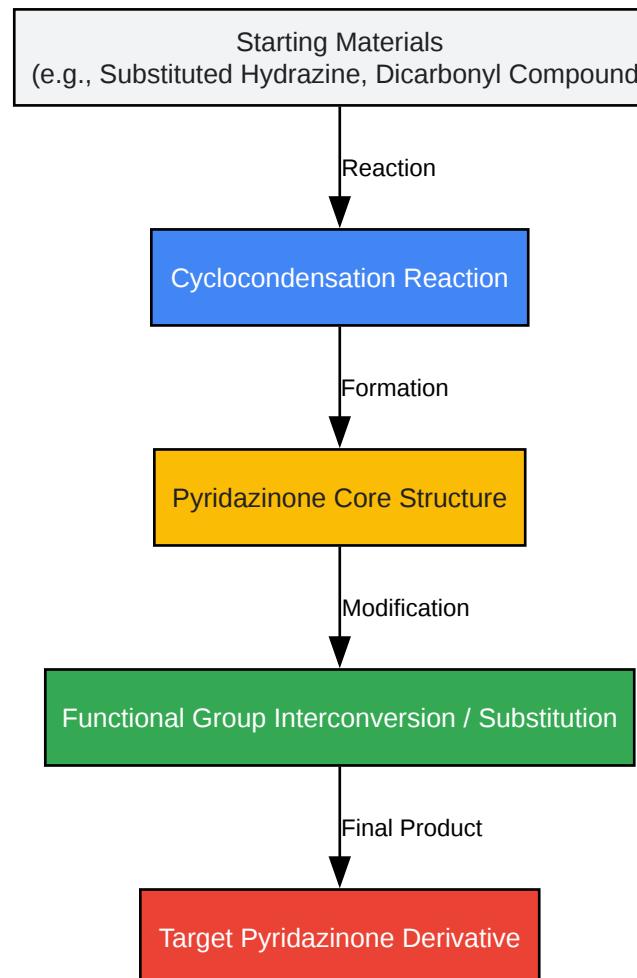
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity, but is typically in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range.[9]
- Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Impact (EI) sources, coupled to analyzers like Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Data Acquisition:
  - EI: This technique is suitable for volatile and thermally stable compounds and often provides detailed fragmentation patterns useful for structural elucidation.[6]

- ESI: This is a soft ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. It typically provides the molecular ion peak ( $[M+H]^+$  or  $[M-H]^-$ ), which is crucial for determining the molecular weight.
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to study its fragmentation pattern for structural confirmation.

## Synthesis Workflow of Pyridazinone Derivatives

As no specific signaling pathways involving **5-(Dimethylamino)-3(2H)-pyridazinone** were identified in the literature, a generalized synthetic workflow for pyridazinone derivatives is presented below. This diagram illustrates a common synthetic route, highlighting the key reaction steps.

## General Synthesis of Pyridazinone Derivatives

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Caption: A generalized workflow for the synthesis of pyridazinone derivatives.

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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Pyridazinone Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315522#spectroscopic-data-nmr-ir-mass-of-5-dimethylamino-3-2h-pyridazinone>]

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